Rel-3-(4-amino-1H-pyrazol-1-yl)butan-2-ol
Description
Rel-3-(4-amino-1H-pyrazol-1-yl)butan-2-ol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry . The presence of an amino group at the 4-position of the pyrazole ring enhances its reactivity and potential for forming various derivatives .
Properties
Molecular Formula |
C7H13N3O |
|---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
3-(4-aminopyrazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C7H13N3O/c1-5(6(2)11)10-4-7(8)3-9-10/h3-6,11H,8H2,1-2H3 |
InChI Key |
FUQZOOPBCIKUGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)O)N1C=C(C=N1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-3-(4-amino-1H-pyrazol-1-yl)butan-2-ol typically involves the condensation of hydrazines with 1,3-dielectrophilic nitriles . This method is efficient and straightforward, allowing for the incorporation of the amino group directly into the pyrazole ring . The reaction conditions often include the use of strong bases to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production of pyrazole derivatives, including this compound, often employs eco-friendly methodologies such as heterogeneous catalytic systems and microwave-assisted reactions . These methods are designed to be more sustainable and reduce the environmental impact of chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
Rel-3-(4-amino-1H-pyrazol-1-yl)butan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group at the 4-position of the pyrazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction yields alcohols or amines .
Scientific Research Applications
Rel-3-(4-amino-1H-pyrazol-1-yl)butan-2-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Rel-3-(4-amino-1H-pyrazol-1-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The amino group at the 4-position of the pyrazole ring allows the compound to act as a ligand for various enzymes and receptors, modulating their activity . This interaction can lead to the inhibition or activation of specific biological pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-aminopyrazole: Similar in structure but lacks the butan-2-ol moiety.
4-aminopyrazole: Similar in structure but lacks the butan-2-ol moiety.
5-aminopyrazole: Similar in structure but lacks the butan-2-ol moiety.
Uniqueness
Rel-3-(4-amino-1H-pyrazol-1-yl)butan-2-ol is unique due to the presence of the butan-2-ol moiety, which enhances its solubility and reactivity compared to other aminopyrazoles . This structural feature allows for a broader range of chemical modifications and applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
